Bicyclo[2.2.1]heptane-2,5-diol
Overview
Description
Bicyclo[2.2.1]heptane-2,5-diol is a chemical compound with the molecular formula C7H12O21. It is used for research and development purposes2.
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes3. The diene structure of which has never been synthesized3.
Molecular Structure Analysis
The molecular structure of Bicyclo[2.2.1]heptane-2,5-diol is represented by the InChI code: 1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H21. This structure is also available as a 2D Mol file or as a computed 3D SD file4.
Chemical Reactions Analysis
The cyclopentadiene derivatives with a dienophile moiety at the C-5 position induce the IMDA reaction, providing a tricyclic carbon framework including a bicyclo[2.2.1]heptane skeleton with two oxy-functions at the bridgehead carbons in acceptable yields3.
Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane-2,5-diol is a white to yellow solid1. It has a molecular weight of 128.171. The compound is stored at room temperature and has a purity of 95%1.Scientific Research Applications
Antimicrobial Activity in Lubricants
Bicyclo[2.2.1]heptane-2,3-diol derivatives show high bactericidal and fungicidal activity in lubricating oils. This finding is particularly relevant in industrial applications where the prevention of microbial contamination in lubricants is crucial (Alimardanov et al., 2018).
Catalysis and Chemical Synthesis
The compound has been used in various catalytic and synthetic processes. For instance, its involvement in the hydrogenation and dimerization of related compounds, catalyzed by cobalt(I) complexes, demonstrates its utility in creating new chemical structures (Kanai, Watabe, & Nakayama, 1986). Moreover, chiral bicyclic diols based on bicyclo[2.2.1]heptane have shown efficacy as catalysts in asymmetric diethylzinc additions to benzaldehyde, which is significant in producing optically active compounds (Olsson, Friberg, & Frejd, 2008).
Materials Science and Polymer Engineering
Bicyclo[2.2.1]heptane-2,5-diol derivatives are used in the development of new materials. For instance, they play a role in the synthesis of bicyclic monoethers, which could be crucial in advanced materials science (Mamedov, Piraliev, & Rasulova, 2009). The creation of vinyl chloride/bicyclo(2.2.1) hepta‐2,5‐diene copolymers, which have high softening points and are easily processed, illustrates its significance in developing new vinyl resins with improved characteristics (Zutty & Whitworth, 1964).
Organic Chemistry and Synthesis
Bicyclo[2.2.1]heptane-2,5-diol is used in the synthesis of complex organic structures. It has been instrumental in creating fully alicyclic polyimides, demonstrating its versatility as a building block in advanced organic synthesis (Matsumoto, 2001).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately2. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor2. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor2. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately2.
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules5. Therefore, it is highly desirable for relevant drug discovery5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.
properties
IUPAC Name |
bicyclo[2.2.1]heptane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-6-2-4-1-5(6)3-7(4)9/h4-9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUQPGPXJUVMNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276089, DTXSID90884194 | |
Record name | 2,5-Norbornanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-2,5-diol | |
CAS RN |
5888-36-8, 21462-09-9 | |
Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5888-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptane-2,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC280855 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Norbornanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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